molecular formula C16H13N3O2 B4810861 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B4810861
M. Wt: 279.29 g/mol
InChI Key: LQJNYUBNSNNTRI-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

The mechanism of action for this compound is not provided in the sources I found .

Safety and Hazards

There is a Safety Data Sheet (SDS) available for this compound , but the specific details are not provided in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with pyridine-3-methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyquinoline derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyquinoline-3-carboxamide
  • N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
  • 4-hydroxy-2-quinolone

Uniqueness

4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-15-12-5-1-2-6-14(12)18-10-13(15)16(21)19-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJNYUBNSNNTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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